9-Amino-3,3-dimethyl-2,4-dihydroacridin-1-one;butanedioic acid
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Overview
Description
9-Amino-3,3-dimethyl-2,4-dihydroacridin-1-one;butanedioic acid is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3,3-dimethyl-2,4-dihydroacridin-1-one;butanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethylacrylic acid with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-Amino-3,3-dimethyl-2,4-dihydroacridin-1-one;butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized acridine compounds.
Scientific Research Applications
9-Amino-3,3-dimethyl-2,4-dihydroacridin-1-one;butanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology and anti-inflammatory treatments.
Industry: The compound’s unique properties are utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Amino-3,3-dimethyl-2,4-dihydroacridin-1-one;butanedioic acid involves its interaction with specific molecular targets and pathways. It may exert its effects through DNA intercalation, enzyme inhibition, or receptor binding. These interactions can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its antimicrobial properties and use in DNA staining.
3,3-Dimethylacridine: Used in organic synthesis and as a precursor for other acridine derivatives.
2,4-Dihydroacridin-1-one: Studied for its potential therapeutic applications and chemical reactivity.
Uniqueness
9-Amino-3,3-dimethyl-2,4-dihydroacridin-1-one;butanedioic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one;butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.C4H6O4/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11;5-3(6)1-2-4(7)8/h3-6H,7-8H2,1-2H3,(H2,16,17);1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDHEKPQPUKJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N)C.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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